molecular formula C53H86ClN9O18 B12793889 L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans- CAS No. 138661-18-4

L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans-

Cat. No.: B12793889
CAS No.: 138661-18-4
M. Wt: 1172.8 g/mol
InChI Key: IUJKTRPPNXFQPH-UHFFFAOYSA-N
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Description

L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans- is a complex cyclic peptide. Cyclic peptides are known for their stability and bioactivity, making them significant in various scientific fields, including medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of cyclic peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified. The choice of method depends on the peptide’s complexity and the required yield.

Chemical Reactions Analysis

Types of Reactions

Cyclic peptides can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often leading to the formation of disulfide bonds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, breaking disulfide bonds.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.

Major Products

The major products of these reactions depend on the specific functional groups present in the peptide and the reaction conditions. For example, oxidation may lead to the formation of cyclic disulfides, while reduction may yield linear peptides.

Scientific Research Applications

Cyclic peptides have a wide range of applications in scientific research:

    Chemistry: Used as catalysts and building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and as potential therapeutic agents.

    Medicine: Investigated for their potential as drugs, particularly in targeting protein-protein interactions.

    Industry: Utilized in the development of new materials and as bioactive agents in various formulations.

Mechanism of Action

The mechanism of action of cyclic peptides often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a biological effect. The pathways involved depend on the specific peptide and its target.

Comparison with Similar Compounds

Cyclic peptides can be compared to other bioactive peptides, such as linear peptides and peptidomimetics. Their unique cyclic structure often confers greater stability and specificity in binding to targets. Similar compounds include:

    Linear peptides: Less stable but easier to synthesize.

    Peptidomimetics: Synthetic molecules designed to mimic the structure and function of peptides.

Properties

CAS No.

138661-18-4

Molecular Formula

C53H86ClN9O18

Molecular Weight

1172.8 g/mol

IUPAC Name

[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 3-aminopropanoate;hydrochloride

InChI

InChI=1S/C53H85N9O18.ClH/c1-5-27(2)22-28(3)12-10-8-6-7-9-11-13-39(69)56-33-24-37(67)49(75)60-51(77)44-35(65)19-21-61(44)53(79)42(36(66)25-38(55)68)58-50(76)43(46(72)45(71)30-14-16-32(17-15-30)80-40(70)18-20-54)59-48(74)34-23-31(64)26-62(34)52(78)41(29(4)63)57-47(33)73;/h14-17,27-29,31,33-37,41-46,49,63-67,71-72,75H,5-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,69)(H,57,73)(H,58,76)(H,59,74)(H,60,77);1H

InChI Key

IUJKTRPPNXFQPH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CCN)O)O)C(CC(=O)N)O)O)O)O.Cl

Origin of Product

United States

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